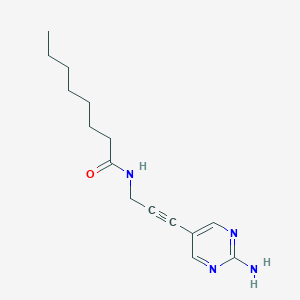
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is a synthetic organic compound that features a pyrimidine ring, an alkyne group, and an octanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide typically involves multi-step organic reactions. One common approach is the coupling of 2-aminopyrimidine with propargyl bromide to form an intermediate, which is then reacted with octanoyl chloride to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkanes or alkenes.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to bind to active sites on enzymes or receptors, thereby inhibiting their activity. The alkyne group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)hexanamide: Similar structure but with a shorter alkyl chain.
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)benzamide: Contains a benzamide group instead of an octanamide chain.
Uniqueness
N-(3-(2-Aminopyrimidin-5-yl)prop-2-yn-1-yl)octanamide is unique due to its specific combination of a pyrimidine ring, an alkyne group, and an octanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H22N4O |
|---|---|
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-[3-(2-aminopyrimidin-5-yl)prop-2-ynyl]octanamide |
InChI |
InChI=1S/C15H22N4O/c1-2-3-4-5-6-9-14(20)17-10-7-8-13-11-18-15(16)19-12-13/h11-12H,2-6,9-10H2,1H3,(H,17,20)(H2,16,18,19) |
InChI-Schlüssel |
ZBYLPFJRKLEUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NCC#CC1=CN=C(N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


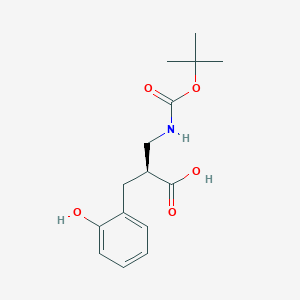
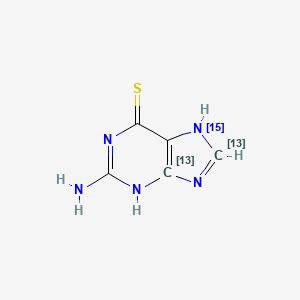

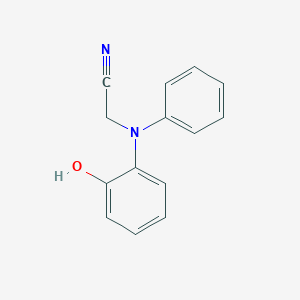
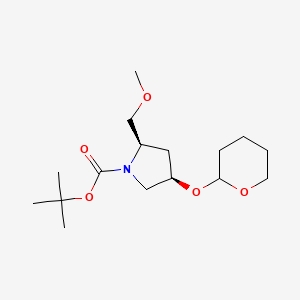
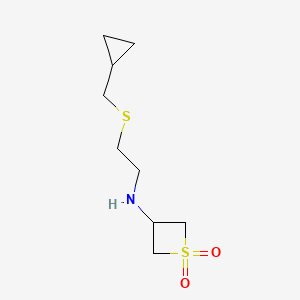
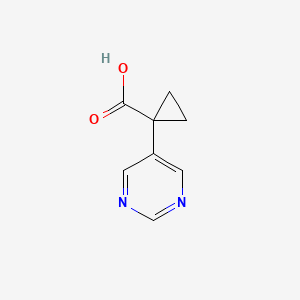
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
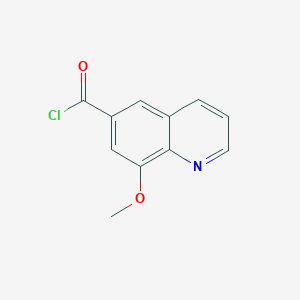
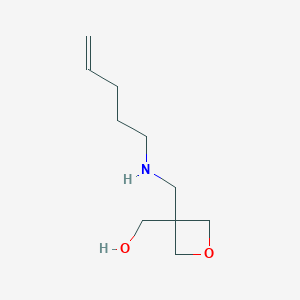
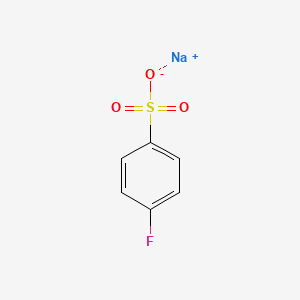
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
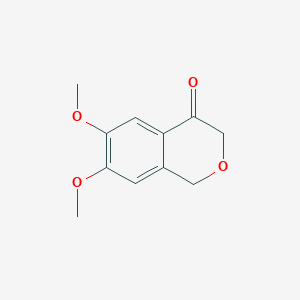
![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
